SGC2085 Exhibits >100-Fold Selectivity for CARM1 Over Other PRMTs
SGC2085 demonstrates high selectivity for CARM1 (PRMT4) with an IC50 of 50 nM, and it shows >100-fold selectivity over other PRMTs, including PRMT1, PRMT3, PRMT5, PRMT7, and PRMT8, up to concentrations of 100 µM [1]. In contrast, the dual inhibitor MS049 inhibits CARM1 and PRMT6 with IC50 values of 34 nM and 43 nM, respectively, indicating a broader target profile .
| Evidence Dimension | Selectivity against PRMT family |
|---|---|
| Target Compound Data | IC50 = 50 nM for CARM1; no inhibition of PRMT1/3/5/7/8 up to 100 µM |
| Comparator Or Baseline | MS049: IC50 = 34 nM for CARM1 and 43 nM for PRMT6 |
| Quantified Difference | SGC2085 shows >100-fold selectivity window, while MS049 is a dual inhibitor |
| Conditions | Biochemical assays against recombinant PRMT enzymes |
Why This Matters
SGC2085 provides a more specific tool for studying CARM1 function without confounding effects from PRMT6 inhibition.
- [1] Ferreira de Freitas R, Eram MS, Smil D, Szewczyk MM, Kennedy S, Brown PJ, Santhakumar V, Barsyte-Lovejoy D, Arrowsmith CH, Vedadi M, Schapira M. Discovery of a Potent and Selective Coactivator Associated Arginine Methyltransferase 1 (CARM1) Inhibitor by Virtual Screening. J Med Chem. 2016 Jul 28;59(14):6838-47. View Source
